REACTION_CXSMILES
|
C(OC(=O)/C(=N\[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[CH3:16])/C)C.[C:18]1(C)C=CC(S(O)(=O)=O)=C[CH:19]=1.[C:29](=[O:32])(O)[O-:30].[Na+].[C:34]1(C)C=CC=C[CH:35]=1>>[CH2:34]([O:30][C:29]([C:18]1[NH:8][C:9]2[C:14]([CH:19]=1)=[CH:13][CH:12]=[C:11]([F:15])[C:10]=2[CH3:16])=[O:32])[CH3:35] |f:2.3|
|
Name
|
( E )
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C(\C)=N/NC1=C(C(=CC=C1)F)C)=O
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=C(C(=CC=C2C1)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |